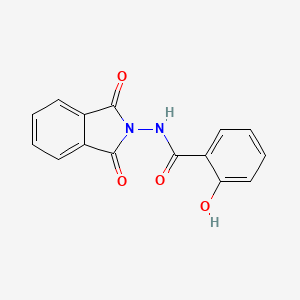
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclohexyl ring and the oxadiazole ring .Chemical Reactions Analysis
The compound’s reactivity would depend on its molecular structure. The oxadiazole ring is a heterocycle that can participate in various chemical reactions . The difluorocyclohexyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxadiazole ring) would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Research on derivatives of 1,2,4-oxadiazoles, including compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide, highlights the dynamic interplay between different types of chain and cyclic associates across various phase states. Studies demonstrate the formation of supramolecular structures via self-assembly, driven by intermolecular hydrogen bonding. Theoretical and experimental analyses provide insights into the predominating structures in different states and temperatures, offering a foundation for understanding the behavior of such compounds in various environments (Chipanina et al., 2020).
Pharmacological Potential
Although the request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that research on 1,2,4-oxadiazole derivatives often explores their pharmacological potentials. For instance, studies on novel 1,2,4-oxadiazoles as platelet aggregation inhibitors indicate the significance of the oxadiazole ring in medicinal chemistry, showcasing the potential for developing new therapeutic agents (Chern et al., 2005).
Anticancer Activity
The synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines demonstrate the relevance of oxadiazole derivatives in cancer research. These studies highlight the potential for designing more potent anti-cancer agents, underscoring the importance of structural modifications to enhance therapeutic efficacy (Ravinaik et al., 2021).
Material Science Applications
In the field of material science, fluorinated heterocyclic polyamides synthesized from aromatic diamines containing oxadiazole units exhibit high thermal stability, solubility in polar solvents, and the ability to form flexible thin films. These properties are crucial for applications in electronics, coatings, and as insulating materials, highlighting the versatility of oxadiazole derivatives beyond pharmacology (Hamciuc et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3/c1-12(25-14-5-3-2-4-6-14)17(24)21-11-15-22-16(23-26-15)13-7-9-18(19,20)10-8-13/h2-6,12-13H,7-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFNJIITYHXPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)
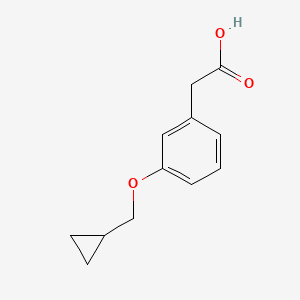
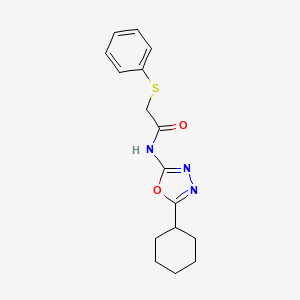
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)
![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)
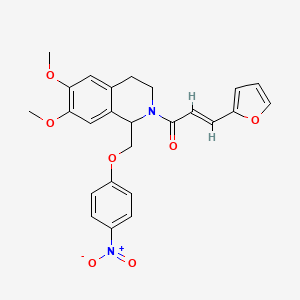

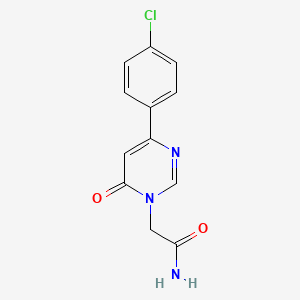
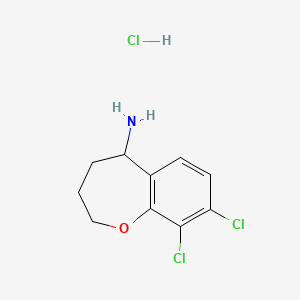
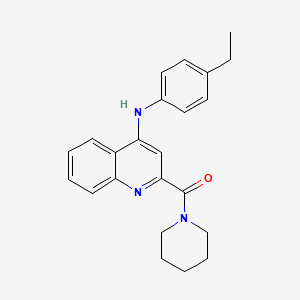

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)
